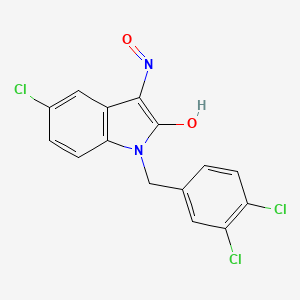

![molecular formula C9H10N2O3 B2404698 Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate CAS No. 65695-05-8](/img/structure/B2404698.png)

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

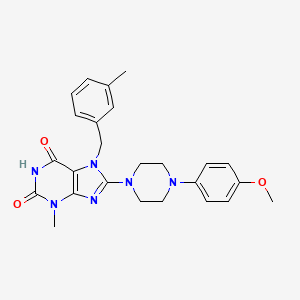

“Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate” is a synthetic compound with the CAS number 184778-33-4 . It is also known as (Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate . The molecular formula of this compound is C9H10N2O3.

Molecular Structure Analysis

The molecular structure of “Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate” is represented by the molecular formula C9H10N2O3. The molecular weight of this compound is 194.19 g/mol.科学的研究の応用

Chemical and Structural Analysis

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate and its derivatives have been extensively studied for their structural properties and potential applications in various fields of science. For instance, the compound has been investigated for its cyclization properties in the presence of bases, leading to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, the growth, structural, spectroscopic, and optical studies of pure and amino acid doped methyl-para-hydroxy benzoate crystals have shown promising results in improving the transparency and nonlinear optical (NLO) properties of these materials, indicating their potential use in optical applications (Selvaraju, Kirubavathi, & Kumararaman, 2009).

Photopolymerization

In the realm of polymer chemistry, the compound has been proposed as a photoiniferter due to its ability to generate alkyl and nitroxide radicals under UV irradiation. This property is crucial in the field of photopolymerization, where the compound can initiate polymer growth and control polymer architecture (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Hydrogen-Bonded Supramolecular Structures

The compound and its derivatives have been instrumental in the study of hydrogen-bonded supramolecular structures. Research has shown that these compounds can form complex molecular assemblies, leading to one, two, and three-dimensional structures, which are of great interest in the field of crystal engineering and materials science (Portilla et al., 2007).

Precursor for Schiff Base Derivatives

Moreover, the compound has been characterized as a potential precursor in the synthesis of Schiff base derivatives. The synthesis and characterization studies, including Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible analysis, suggest that the compound holds significant potential in this area (Mohamad, Hassan, & Yusoff, 2017).

Role in Aromatic Acid Degradation Pathways

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate also plays a role in the degradation pathways of aromatic acids. In the bacterium Pseudomonas putida, it is involved in converting benzoate to catechol and regulating the expression of degradation genes for different aromatic acids, highlighting its importance in microbial metabolism and potential applications in bioremediation (Cowles, Nichols, & Harwood, 2000).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

特性

IUPAC Name |

methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHWNCLZGNNKBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2404615.png)

![2-[(2-ethoxybenzoyl)amino]benzoic Acid](/img/structure/B2404618.png)

![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid](/img/structure/B2404623.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404626.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)